molecular formula C14H19FN2 B2823612 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine CAS No. 727663-14-1

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

Cat. No. B2823612
M. Wt: 234.318
InChI Key: ODXHPSVOSUKGKP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-Azabicyclo[2.2.2]octane . This is a bicyclic structure that is a part of many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Azabicyclo[2.2.2]octane derivatives have been synthesized using various methods .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Ezlopitant Metabolism: Ezlopitant, a substance P receptor antagonist, undergoes extensive metabolism in humans. It was found that no unchanged drug was detected in urine and feces, indicating a high level of biotransformation. The primary pathway involved oxidation of the isopropyl side chain (Prakash, O'Donnell, & Khojasteh-Bakht, 2007).

Chemical Synthesis and Characterization

  • Diastereoselective Synthesis of Polycyclic Amines: A method for synthesizing polycyclic amines via benzoic acid catalyzed reactions has been developed. This process involves intramolecular [3+2]-cycloadditions creating new stereogenic centers (Kumar et al., 2015).
  • Fluorescence Quenching in Azoalkanes: The fluorescence quenching of azoalkanes by amines, including compounds with a 1-aza-bicyclo[2.2.2]oct-3-yl structure, was studied, revealing insights into the steric hindrance effects on quenching kinetics (Pischel et al., 2000).

Biological Activity

  • Anti-Influenza Virus Activity: Tricyclic compounds with a unique amine moiety showed potent anti-influenza A virus activity. This indicates the potential of these compounds in developing novel antiviral agents (Oka et al., 2001).

Synthetic Methodologies

  • Synthesis of Tropene Derivatives: A study focused on the synthesis of tropene derivatives, important in pharmaceutical contexts, through palladium-catalyzed hydroamination of cycloheptatriene (Sakai, Ridder, & Hartwig, 2006).
  • Synthesis of aza[1n]metacyclophanes: The preparation of N-Benzyl substituted aza[1n]metacyclophanes, involving Pd-catalyzed aminations, highlights the versatility of these compounds in creating complex molecular architectures (Vale et al., 2008).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXHPSVOSUKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

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